molecular formula C20H16N4O4S2 B2376892 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 477212-17-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2376892
CAS No.: 477212-17-2
M. Wt: 440.49
InChI Key: FHXSZAXHMKOXGX-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Solvent Effects

  • A study examined similar 1,3,4-thiadiazole-derived compounds, observing keto/enol tautomerism influenced by solvent polarizability, which could be relevant for understanding the behavior of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide (Matwijczuk et al., 2017).

KCNQ2 Opener Activity

  • Compounds with structural similarities, specifically involving benzo[d][1,3]dioxol-5-yl and acrylamide units, have been identified as potent KCNQ2 openers, suggesting potential applications of this compound in neurological or cardiac research (Wu et al., 2004).

Antimicrobial and Anticonvulsant Applications

  • Research on thiosemicarbazide derivatives, which bear structural resemblance to the compound , indicates potential applications in antimicrobial and anticonvulsant therapies (Elmagd et al., 2017).

Nematicidal Activity

  • Similar 1,3,4-thiadiazole derivatives have been synthesized with demonstrated nematocidal activity, suggesting a potential application of this compound in pest control or agricultural research (Liu et al., 2022).

Photophysical and Electrochemical Properties

  • The photophysical and electrochemical properties of similar compounds, including their crystal structures, have been studied, indicating potential applications in material science or photovoltaic research (Bhanvadia et al., 2016).

Properties

IUPAC Name

(Z)-N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-17(9-7-13-6-8-15-16(10-13)28-12-27-15)22-19-23-24-20(30-19)29-11-18(26)21-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,26)(H,22,23,25)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXSZAXHMKOXGX-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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